1-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-3-(4,6-dimethylquinolin-2-yl)sulfanylpropan-1-one
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Overview
Description
1-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-3-(4,6-dimethylquinolin-2-yl)sulfanylpropan-1-one is a complex organic compound with a unique structure that combines a piperidine ring, a quinoline moiety, and a sulfanylpropanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-3-(4,6-dimethylquinolin-2-yl)sulfanylpropan-1-one typically involves multiple steps, starting from commercially available precursors. The process may include the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, involving the condensation of formaldehyde, a secondary amine, and a ketone.
Quinoline Synthesis: The quinoline moiety can be synthesized using the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Coupling Reaction: The final step involves coupling the piperidine and quinoline moieties through a sulfanylpropanone linker, using reagents such as thiols and alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-3-(4,6-dimethylquinolin-2-yl)sulfanylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the quinoline moiety to tetrahydroquinoline.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, thiols, bases like sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-3-(4,6-dimethylquinolin-2-yl)sulfanylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context and the target molecule involved.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like 4-hydroxyquinoline and 2-methylquinoline share the quinoline moiety.
Piperidine Derivatives: Compounds such as 4-methylpiperidine and 3,4-dihydroxypiperidine share the piperidine ring.
Sulfanylpropanone Derivatives: Compounds like 3-(methylthio)propan-1-one share the sulfanylpropanone group.
Uniqueness
1-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-3-(4,6-dimethylquinolin-2-yl)sulfanylpropan-1-one is unique due to its combination of three distinct functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-3-(4,6-dimethylquinolin-2-yl)sulfanylpropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-13-4-5-16-15(10-13)14(2)11-18(21-16)26-9-6-19(24)22-8-7-20(3,25)17(23)12-22/h4-5,10-11,17,23,25H,6-9,12H2,1-3H3/t17-,20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUIALGGJWNACJ-PXNSSMCTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C)SCCC(=O)N3CCC(C(C3)O)(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C)SCCC(=O)N3CC[C@]([C@H](C3)O)(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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